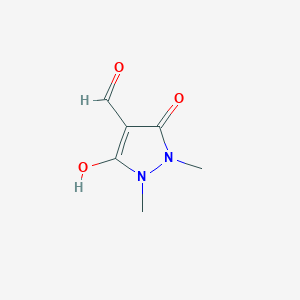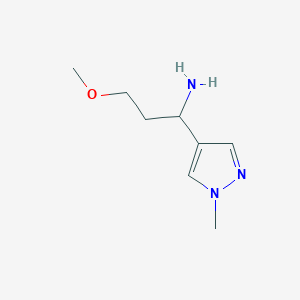![molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8](/img/structure/B12883534.png)
4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methylisoxazole-4-carboxamido)butanoic acid is a chemical compound that features a butanoic acid moiety linked to a 5-methylisoxazole ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Oxone (potassium peroxymonosulfate) is commonly used for oxidizing isoxazole derivatives.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(5-methylisoxazole-4-carboxamido)butanoic acid can be compared with other isoxazole derivatives:
5-methylisoxazole-4-carboxylic acid: This compound lacks the butanoic acid moiety and has different chemical properties and applications.
4,5-diaryloisoxazol-3-carboxylic acids: These compounds have aryl groups attached to the isoxazole ring and are used as leukotriene biosynthesis inhibitors.
The uniqueness of 4-(5-methylisoxazole-4-carboxamido)butanoic acid lies in its specific structure, which combines the properties of the isoxazole ring and the butanoic acid moiety, making it a versatile compound for various applications.
Properties
CAS No. |
143469-03-8 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
FWMUCWSCXQOOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)


![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)


![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)




